A study published in the National Institutes of Health's PMC database investigated the crystal structure of N'-Benzoyl-N,N-diethylthiourea. The research found that the compound crystallizes in a monoclinic polymorph form. The analysis also revealed specific hydrogen bonding patterns between the molecules [].
N'-Benzoyl-N,N-diethylthiourea is an organic compound classified as a thiourea derivative, with the molecular formula C₁₂H₁₆N₂OS. This compound features a benzoyl group attached to the nitrogen atom of N,N-diethylthiourea, which enhances its chemical properties and biological activity. The structure includes a carbonyl group (C=O) adjacent to the thiourea moiety, contributing to its reactivity and interaction capabilities in various chemical processes.
Research indicates that N'-Benzoyl-N,N-diethylthiourea exhibits notable biological activities. It has been studied for its potential antimicrobial and anticancer properties, similar to other thiourea derivatives. The compound's effectiveness against various pathogens and cancer cells has been attributed to its ability to interfere with cellular processes and promote apoptosis in malignant cells .
The synthesis of N'-Benzoyl-N,N-diethylthiourea typically involves the reaction of N,N-diethylthiourea with benzoyl chloride or benzoic acid under appropriate conditions. The general synthetic route is as follows:
This method ensures high yield and purity of the final product, making it suitable for further applications .
N'-Benzoyl-N,N-diethylthiourea finds applications in various fields:
Studies on the interactions of N'-Benzoyl-N,N-diethylthiourea with different substrates have shown its capability to form stable complexes with metal ions and other organic compounds. These interactions can influence its solubility and efficacy in biological systems. For instance, research has demonstrated that this compound can enhance flotation performance due to its adsorption mechanisms on mineral surfaces .
N'-Benzoyl-N,N-diethylthiourea shares similarities with other thiourea derivatives but possesses unique characteristics due to its benzoyl substitution. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N-Diethylthiourea | Basic thiourea structure | Used primarily as a rubber chemical |
| N'-Cyclohexyl-N,N-diethylthiourea | Cyclohexyl group instead of benzoyl | Enhanced solubility in organic solvents |
| N'-Benzoyl-N,N-dimethylthiourea | Dimethyl instead of diethyl | Different steric effects influencing reactivity |
| Benzothiazole derivatives | Contains a benzothiazole ring | Exhibits distinct biological activities |
The unique presence of the benzoyl group in N'-Benzoyl-N,N-diethylthiourea enhances its reactivity compared to simpler thioureas, making it more effective in certain catalytic and biological applications .
N'-Benzoyl-N,N-diethylthiourea is an organic compound with the molecular formula C₁₂H₁₆N₂OS and a molecular weight of 236.33–236.34 g/mol. Its IUPAC name is N-(diethylcarbamothioyl)benzamide, and it is also recognized by synonyms such as 1-Benzoyl-3,3-diethylthiourea and N,N-Diethyl-N′-benzoylthiourea. The compound features a thiourea backbone (C=S group) conjugated with a benzoyl moiety (C=O) and two ethyl groups attached to the nitrogen atoms. Its SMILES notation is CCN(CC)C(=S)NC(=O)C1=CC=CC=C1, and its InChIKey is UQXSQVXCEQMCPC-UHFFFAOYSA-N.
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 236.33–236.34 g/mol | |
| CAS Number | 58328-36-2 | |
| Melting Point | ~78°C | |
| Solubility | Soluble in organic solvents |
The synthesis of N'-Benzoyl-N,N-diethylthiourea dates back to early studies on thiourea derivatives. A seminal work by Hartmann and Reuther (1973) and Beyer et al. (1975) described its preparation via the reaction of benzoyl chloride with diethylthiourea. Subsequent research focused on its structural characterization, including X-ray crystallography studies that revealed its monoclinic polymorphs. The compound gained prominence in the 2000s for its role in synthesizing antimicrobial and anticancer agents, particularly in the development of benzothiazinone derivatives.
N'-Benzoyl-N,N-diethylthiourea is pivotal in thiourea chemistry due to its:
The primary synthetic route for N'-Benzoyl-N,N-diethylthiourea involves the direct acylation of N,N-diethylthiourea with benzoyl chloride [2]. This reaction follows a nucleophilic acyl substitution mechanism wherein the nitrogen atom of the thiourea acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. The reaction proceeds through an intermediate formation of a tetrahedral complex, followed by elimination of hydrogen chloride to yield the desired N'-benzoyl derivative [2].
The general reaction scheme involves mixing N,N-diethylthiourea with benzoyl chloride in an appropriate solvent system. Tetrahydrofuran has been identified as an effective solvent for this transformation, providing good solubility for both reactants and facilitating efficient product formation [3] [4]. The reaction typically requires heating to promote complete conversion, with optimal conditions involving temperatures between 100-110°C [3].
Research has demonstrated that temperature significantly influences reaction efficiency. Studies on related benzoylthiourea derivatives have shown that yields increase progressively from 90°C to 110°C, with optimal yields achieved at 110°C (48.79%), beyond which thermal decomposition begins to affect product formation [3]. The reaction time also plays a critical role, with optimal conversion typically achieved within 1 hour of heating, after which extended reaction times lead to diminished yields due to side reactions [3].
The mechanism involves initial coordination of the thiourea nitrogen to the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of hydrogen chloride results in the formation of the N-acylthiourea product. The reaction is facilitated by the nucleophilic character of the nitrogen atoms in the thiourea moiety [2].
Alternative synthetic approaches utilize benzoic acid derivatives as starting materials, offering advantages in terms of availability and cost-effectiveness. One notable method involves the in situ generation of benzoyl isothiocyanate from benzoyl chloride and potassium thiocyanate, followed by reaction with diethylamine [5]. This approach provides good yields and can be particularly useful when benzoyl chloride is not readily available or when milder reaction conditions are desired.
Another alternative pathway involves the use of benzoic anhydrides in combination with thiourea derivatives. This method has been explored for the synthesis of various benzoylthiourea compounds, though it requires careful optimization of reaction conditions [6] [7]. The reaction typically proceeds through the initial formation of a mixed anhydride intermediate, which subsequently reacts with the diethylthiourea substrate.
Carbodiimide-mediated coupling reactions represent another viable alternative, particularly when dealing with acid-sensitive substrates. This approach involves the activation of benzoic acid using carbodiimide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), followed by reaction with N,N-diethylthiourea [8]. While this method requires additional reagents and typically longer reaction times, it offers advantages in terms of selectivity and functional group tolerance.
Solvent selection plays a crucial role in determining reaction efficiency and product quality. Tetrahydrofuran (THF) has emerged as the preferred solvent for benzoylthiourea synthesis due to its ability to dissolve both polar and moderately nonpolar compounds [3] [4]. THF provides good solubility for thiourea derivatives while maintaining stability under the reaction conditions typically employed.
Acetonitrile represents another effective solvent choice, particularly for reactions involving benzoyl chloride and thiourea derivatives [2]. The polar aprotic nature of acetonitrile facilitates nucleophilic substitution reactions while minimizing competing side reactions. Research has demonstrated that reactions conducted in acetonitrile proceed with good yields and short reaction times, often completing within 1 hour at elevated temperatures [2].
Temperature optimization studies have revealed a clear relationship between reaction temperature and product yield. For 4-chlorobenzoylthiourea synthesis, systematic investigation showed yields of 28.99% at 90°C, increasing to 41.07% at 100°C, reaching a maximum of 48.79% at 110°C, and then declining to 45.14% at 120°C [3]. This temperature profile indicates that optimal conditions exist around 110°C, beyond which thermal decomposition and side reactions begin to predominate.
The temperature dependence can be understood in terms of activation energy requirements for the nucleophilic substitution process. Insufficient temperature results in incomplete conversion due to inadequate thermal energy to overcome the activation barrier. Conversely, excessive temperatures promote unwanted side reactions, including decomposition of starting materials and products [9] [10].
While many benzoylthiourea syntheses proceed without added catalysts, certain catalytic systems can enhance reaction efficiency and selectivity. Triethylamine has been employed as a base catalyst to neutralize hydrogen chloride generated during the acylation process, preventing acid-catalyzed decomposition of the thiourea substrate [4]. The use of triethylamine typically improves yields by maintaining reaction neutrality and facilitating product isolation.
For alternative synthetic pathways, specialized catalytic systems have been developed. Metal-catalyzed approaches using palladium or nickel complexes have shown promise for related thiourea transformations, though these are primarily applicable to more complex synthetic sequences rather than direct acylation reactions [11].
Deep eutectic solvents (DES) comprising choline chloride and urea have been investigated as both solvent and catalyst systems for thiourea synthesis [12]. These systems offer advantages in terms of environmental sustainability and can facilitate reactions under milder conditions while maintaining good yields.
The optimization of catalytic systems requires consideration of multiple factors including reaction kinetics, selectivity, product isolation, and economic considerations. While catalysts can enhance reaction rates and yields, they must be balanced against increased complexity in product purification and cost considerations [13].
Recrystallization represents the most commonly employed purification method for N'-Benzoyl-N,N-diethylthiourea, taking advantage of the compound's crystalline nature and well-defined melting point of 98-102°C [14]. The selection of appropriate recrystallization solvents is critical for achieving high purity and good recovery yields.
Ethanol has been identified as an effective recrystallization solvent for thiourea derivatives, providing good solubility at elevated temperatures while allowing selective crystallization upon cooling [15]. The recrystallization process typically involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal formation. This method can achieve purities exceeding 98% with recovery yields of 70-85% [15].
Methanol-water mixtures represent another effective recrystallization system, particularly for compounds containing both polar and nonpolar structural elements [4]. The ratio of methanol to water can be adjusted to optimize solubility characteristics and crystal quality. Typical protocols employ methanol-water ratios ranging from 3:1 to 1:1, depending on the specific impurity profile of the crude product.
For compounds requiring more selective purification, hot methanol-water or dimethyl sulfoxide-water systems have been employed [4]. These mixed solvent systems allow fine-tuning of solubility characteristics to achieve optimal separation of the desired product from structurally related impurities.
The recrystallization process can be enhanced through the use of activated carbon treatment to remove colored impurities, followed by hot filtration and controlled cooling. Seed crystals may be added to promote uniform crystal growth and improve product quality [15].
Column chromatography provides an alternative purification approach, particularly useful when recrystallization fails to achieve the required purity levels. Silica gel chromatography using ethyl acetate-hexane gradient elution has been successfully employed for benzoylthiourea purification [16] [4].
The chromatographic separation takes advantage of differential interactions between the product and related impurities with the silica gel stationary phase. N'-Benzoyl-N,N-diethylthiourea typically elutes at intermediate polarity, allowing separation from both more polar unreacted starting materials and less polar side products [16].
High-performance liquid chromatography (HPLC) methods have been developed for both analytical and preparative applications. Reverse-phase HPLC using C18-bonded silica columns with acetonitrile-water mobile phases provides excellent resolution for thiourea derivatives [17] [18]. Detection is typically accomplished using ultraviolet absorption at 236 nm, taking advantage of the chromophoric properties of the benzoyl group [18].
For preparative-scale purification, flash chromatography using silica gel and gradient elution represents an efficient approach. The method allows rapid purification of gram quantities of material while maintaining good resolution and recovery yields [19] [20]. Typical protocols employ column loadings of 1-5% by weight of stationary phase, with gradient elution from pure hexanes to ethyl acetate over 10-20 column volumes.
Hydrophilic interaction liquid chromatography (HILIC) using thiourea-modified stationary phases has emerged as a specialized technique for thiourea derivative separations [21]. This approach takes advantage of specific hydrogen bonding interactions between the analyte and the stationary phase, providing enhanced selectivity for structurally related compounds.
The crystal structure of N'-Benzoyl-N,N-diethylthiourea has been definitively characterized through single-crystal X-ray diffraction analysis [1] [2] [3]. The compound crystallizes in the monoclinic crystal system with space group C2/c, representing one of two known polymorphic forms of this molecule [1]. This monoclinic polymorph exhibits distinct structural features that differentiate it from the previously reported triclinic form [2].
The crystallographic parameters reveal a unit cell with dimensions a = 20.1727(7) Å, b = 8.4717(3) Å, and c = 14.8345(6) Å, with a β angle of 106.553(2)° [1] [3]. The unit cell volume measures 2430.11(16) ų, accommodating eight molecules per unit cell (Z = 8) [1]. The calculated density of 1.292 Mg m⁻³ indicates efficient molecular packing within the crystal lattice [1].
| Parameter | Value |
|---|---|
| Chemical formula | C₁₂H₁₆N₂OS [1] |
| Molecular weight (g/mol) | 236.33 [1] |
| Crystal system | Monoclinic [1] |
| Space group | C2/c [1] |
| a (Å) | 20.1727(7) [1] |
| b (Å) | 8.4717(3) [1] |
| c (Å) | 14.8345(6) [1] |
| β (°) | 106.553(2) [1] |
| Volume (ų) | 2430.11(16) [1] |
| Z | 8 [1] |
| Density (Mg m⁻³) | 1.292 [1] |
| Temperature (K) | 150 [1] |
| R-factor | 0.036 [1] |
| wR-factor | 0.096 [1] |
The refinement quality is exceptional, with an R-factor of 0.036 and weighted R-factor of 0.096, indicating high precision in the structural determination [1]. Data collection was performed at 150 K using Mo Kα radiation (λ = 0.71073 Å), with 18,425 measured reflections yielding 3,704 independent reflections [1].
The molecular geometry exhibits standard bond lengths and angles characteristic of thiourea derivatives [1]. The thiourea moiety shows typical C=S bond length of 1.6767(12) Å and C-N bond lengths of 1.3258(15) Å and 1.4183(15) Å [1]. The benzoyl carbonyl group displays a characteristic C=O bond length of 1.2188(15) Å [1].
The crystal structure of N'-Benzoyl-N,N-diethylthiourea reveals a sophisticated hydrogen bonding network that governs the supramolecular assembly [1] [2]. The most significant structural feature is the formation of centrosymmetric dimers through pairs of N-H···S hydrogen bonds, generating R₂²(8) graph set motifs according to Bernstein notation [1] [2].
The primary hydrogen bonding interaction occurs between N3-H3 and S2 atoms of symmetry-related molecules, with geometric parameters: N3—H3 = 0.91 Å, H3···S2 = 2.56 Å, N3···S2 = 3.4595(11) Å, and N3—H3···S2 angle = 169° [1]. This interaction links molecules across the crystallographic center of symmetry at (0.5, 0.5, 0.5) [1].
| Interaction | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) | Graph set |
|---|---|---|---|---|---|
| N3—H3···S2 | 0.91 [1] | 2.56 [1] | 3.4595(11) [1] | 169 [1] | R₂²(8) [1] |
| C13—H13B···O2 | 0.99 [1] | 2.59 [1] | 3.3594(18) [1] | 135 [1] | Chain [1] |
Secondary interactions contribute to the three-dimensional stability of the crystal structure. Weak C-H···O hydrogen bonds involving C13—H13B and O2 atoms link the dimers into extended sheets parallel to the (-101) plane [1]. The geometric parameters for this interaction are: C13—H13B = 0.99 Å, H13B···O2 = 2.59 Å, C13···O2 = 3.3594(18) Å, and angle at H13B = 135° [1].
The crystal packing is further stabilized by π···π interactions between phenyl rings of adjacent molecules [1]. These interactions occur between rings at positions (x, y, z) and (1-x, 2-y, 1-z) with a center-to-center distance of 4.3861(8) Å, perpendicular spacing of 3.5511(6) Å, and slippage of 2.574 Å [1].
The N1—C2—N3—C4 torsion angle in the monoclinic polymorph measures -71.43(14)° [1], which positions the sulfur atom favorably for hydrogen bond acceptance while rendering the oxygen atom less accessible. This conformational preference contrasts with the triclinic polymorph, where different torsion angles promote N-H···O hydrogen bonding patterns [1].
The vibrational spectroscopy of N'-Benzoyl-N,N-diethylthiourea provides detailed insight into its molecular structure and bonding characteristics [4] [5] [6]. Fourier transform infrared (FTIR) and Raman spectroscopic analyses reveal distinct spectral signatures corresponding to the functional groups present in the molecule [4] [5].
The N-H stretching vibrations appear as characteristic absorptions in the region 3200-3400 cm⁻¹ [4] [5] [6]. These bands often exhibit broadening and frequency shifts due to hydrogen bonding interactions both in the solid state and in solution [4] [5]. The exact frequency positions are sensitive to the local chemical environment and intermolecular interactions [5].
The benzoyl carbonyl group exhibits a strong absorption band in the region 1675-1685 cm⁻¹, characteristic of aromatic acyl compounds [4] [5] [7]. This C=O stretching frequency provides information about the electronic environment and conjugation effects within the molecule [5] [7].
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(N-H) stretching | 3200-3400 [4] [5] | 3200-3400 [4] [5] | Primary amide N-H [4] |
| ν(C=O) stretching | 1675-1685 [4] [5] | 1675-1685 [4] [5] | Benzoyl carbonyl [4] |
| ν(C=S) stretching | 720-730 [4] [8] | 720-730 [4] [8] | Thiourea C=S [4] |
| ν(C-N) stretching | 1200-1300 [4] [5] | 1200-1300 [4] [5] | Thiourea C-N [4] |
| δ(N-H) bending | 1470-1530 [4] [5] | 1470-1530 [4] [5] | N-H deformation [4] |
| δ(C-H) bending | 800-900 [4] [5] | 800-900 [4] [5] | Aromatic C-H [4] |
The thiourea C=S stretching vibration represents one of the most diagnostic bands, typically observed around 720-730 cm⁻¹ [4] [8]. This frequency range is characteristic of thiourea derivatives and provides confirmation of the thioamide functionality [4] [8]. The C=S stretching mode shows significant intensity in both FTIR and Raman spectra due to the polarizable nature of the C=S bond [8].
Carbon-nitrogen stretching vibrations within the thiourea moiety appear in the range 1200-1300 cm⁻¹ [4] [5]. These bands reflect the partial double bond character of the C-N bonds resulting from resonance delocalization within the thiourea group [5].
N-H bending vibrations are observed in the region 1470-1530 cm⁻¹ [4] [5]. These deformation modes provide complementary information to the N-H stretching vibrations and are sensitive to hydrogen bonding environments [5].
Aromatic C-H stretching vibrations from the benzoyl group appear in the region 3000-3100 cm⁻¹, while corresponding bending modes are found around 800-900 cm⁻¹ [4] [5]. These bands confirm the presence of the aromatic substituent and provide structural verification [5].
Nuclear magnetic resonance spectroscopy provides detailed structural information about N'-Benzoyl-N,N-diethylthiourea in solution [9] [10] [11] [12]. The ¹H NMR spectrum exhibits characteristic resonances that can be assigned to specific proton environments within the molecule [9] [10].
The thiourea NH proton typically appears as a broad singlet in the downfield region around 9-12 ppm [9] [5]. This chemical shift reflects the deshielding effect of the adjacent electronegative sulfur and nitrogen atoms, as well as potential hydrogen bonding interactions in solution [9] [10].
Ethyl group protons provide characteristic splitting patterns due to vicinal coupling [9] [10]. The methyl protons appear as triplets around 1.2-1.3 ppm with coupling constants typically 7-8 Hz [9]. The methylene protons resonate as quartets in the region 3.6-3.8 ppm, reflecting their attachment to the electron-withdrawing nitrogen atom [9] [10].
| Nucleus/Position | Chemical Shift (ppm) | Multiplicity/Notes |
|---|---|---|
| ¹H NH (thiourea) | ~9-12 [9] [5] | s, broad [9] |
| ¹H CH₃ (ethyl) | ~1.2-1.3 [9] | t [9] |
| ¹H CH₂ (ethyl) | ~3.6-3.8 [9] | q [9] |
| ¹H aromatic | ~7.4-7.9 [9] | m [9] |
| ¹³C C=S | ~180 [9] [12] | s [9] |
| ¹³C C=O | ~170 [9] [12] | s [9] |
| ¹³C aromatic | ~127-135 [9] | m [9] |
| ¹³C aliphatic | ~12-15, ~42-45 [9] | t, q [9] |
Aromatic protons from the benzoyl group appear as multiplets in the region 7.4-7.9 ppm [9]. The exact chemical shifts and coupling patterns depend on the substitution pattern and electronic environment of the benzene ring [9].
¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the various functional groups [9] [12]. The thiourea carbon (C=S) appears significantly downfield around 180 ppm, characteristic of thioamide functionality [9] [12]. The carbonyl carbon resonates around 170 ppm, typical of aromatic acyl compounds [9] [12].
Aromatic carbons exhibit chemical shifts in the range 127-135 ppm, with specific values depending on their position relative to the carbonyl substituent [9]. Aliphatic carbons from the ethyl groups resonate at characteristic positions: methyl carbons around 12-15 ppm and methylene carbons around 42-45 ppm [9].
The ¹³C NMR spectrum provides unambiguous confirmation of the molecular structure and allows for complete assignment of all carbon environments within the molecule [9] [12]. Variable temperature NMR studies have revealed dynamic behavior related to restricted rotation around the thiourea C-N bonds [10].
Ultraviolet-visible absorption spectroscopy of N'-Benzoyl-N,N-diethylthiourea reveals electronic transitions characteristic of thiourea derivatives [13] [7] [14]. The UV-Vis spectrum typically exhibits multiple absorption bands corresponding to different chromophoric units within the molecule [13] [7].
The electronic absorption spectrum displays bands arising from both the benzoyl and thiourea moieties [13] [7] [14]. The aromatic π→π* transitions typically appear in the higher energy region around 200 nm with high extinction coefficients [13] [7]. These transitions originate from the benzene ring system and are characteristic of substituted aromatic compounds [13].
| Band | λmax (nm) | Assignment | Extinction coefficient |
|---|---|---|---|
| Band I | ~280 [7] [14] | n→π* (C=O) [7] | Medium [7] |
| Band II | ~240 [7] [13] | n→π* (C=S) [7] | Medium [7] |
| Band III | ~200 [13] [7] | π→π* (aromatic) [13] | High [13] |
The thiourea chromophore contributes characteristic n→π* transitions in the region around 240 nm [13] [7]. These transitions involve promotion of non-bonding electrons on sulfur to anti-bonding π* orbitals of the C=S group [13]. The exact wavelength and intensity depend on the substitution pattern and electronic environment [7].
Lower energy n→π* transitions associated with the benzoyl carbonyl group appear around 280 nm [7] [14]. These transitions reflect the electronic properties of the acyl functionality and provide information about conjugation effects within the molecule [7] [14].
Solvent effects significantly influence the UV-Vis absorption characteristics [7] [14]. Polar solvents typically cause shifts in transition energies due to differential solvation of ground and excited states [14]. Hydrogen bonding solvents may interact specifically with the NH and C=O groups, leading to spectral perturbations [14].
The absorption characteristics are sensitive to pH and chemical environment, making UV-Vis spectroscopy useful for studying molecular interactions and complex formation [14] [15]. Changes in the electronic spectrum upon addition of metal ions or other chemical species can provide insight into binding mechanisms and stoichiometry [14] [15].
Density functional theory calculations have provided detailed insight into the electronic structure and molecular properties of N'-Benzoyl-N,N-diethylthiourea [6] [16] [17]. DFT simulations using various functionals and basis sets have been employed to understand the geometric parameters, vibrational frequencies, and electronic properties of this compound [6] [17].
Geometry optimization calculations using the B3LYP functional with 6-311G++(d,p) and cc-pVDZ basis sets have reproduced the experimental bond lengths and angles with high accuracy [6] [17]. The calculated geometric parameters show excellent agreement with X-ray crystallographic data, validating the computational approach [6] [17].
Vibrational frequency calculations have enabled complete assignment of the FTIR and Raman spectra [6] [17]. The theoretical frequencies, when appropriately scaled, match the experimental observations within acceptable error limits [6] [17]. Potential energy distribution (PED) analysis has provided detailed understanding of vibrational mode compositions [6] [17].
Natural bond orbital (NBO) analysis has revealed the electronic structure and bonding characteristics [6] [17]. The calculations indicate significant charge transfer and delocalization within the thiourea moiety, consistent with resonance structures involving the C-N and C=S bonds [6] [17]. Hyperconjugation effects and lone pair interactions contribute to the overall stability of the molecule [6] [17].
Frontier molecular orbital analysis has provided insight into the chemical reactivity and electronic properties [6] [17]. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies indicate the propensity for charge transfer interactions [6] [17]. The HOMO-LUMO gap provides information about the electronic excitation energy and chemical hardness [6] [17].
Mulliken population analysis and natural population analysis have revealed atomic charges and electron distributions [6] [17]. These calculations indicate partial charges on atoms that correlate with chemical reactivity patterns and intermolecular interaction sites [6] [17].